molecular formula C15H14FNO B412915 N-(3,4-dimethylphenyl)-4-fluorobenzamide CAS No. 304882-56-2

N-(3,4-dimethylphenyl)-4-fluorobenzamide

Cat. No.: B412915
CAS No.: 304882-56-2
M. Wt: 243.28g/mol
InChI Key: HQGDWHKXXXZGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-fluorobenzamide (CAS 349637-33-8) is a synthetic organic compound with a molecular formula of C15H14FNO and a molecular weight of 243.28 g/mol . This benzamide derivative features a fluorinated aromatic structure, which is a common motif in the development of active molecules for various research fields. While specific biological data for this exact compound is limited in the public domain, its structural framework is highly relevant in investigative chemistry. Related compounds, such as sulfonamide analogs, are utilized in the development of agrochemicals . Furthermore, the 1,5-diaryl scaffold, to which this compound is related, is a significant pharmacophore in medicinal chemistry research. For instance, similar molecular architectures are being explored as allosteric inhibitors of protein-protein interactions , such as the HIV-1 Integrase and LEDGF/p75 interaction, a promising target for antiviral drug discovery . The presence of the benzamide group and fluorine atom typically contributes to the molecule's metabolic stability and binding affinity, making it a valuable building block for constructing more complex molecules in drug discovery and material science. This product is intended for research use only and is not for human or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and potential applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDWHKXXXZGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 4-fluorobenzoic acid with DCC in the presence of 3,4-dimethylaniline. The reaction proceeds via in situ formation of an O-acylisourea intermediate, which reacts with the amine to yield the target amide. Typical conditions include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Base: Triethylamine (TEA) or pyridine to scavenge HCl

A representative procedure achieves 89% yield after recrystallization from ethanol. Impurities such as N,N'-dicyclohexylurea (DCU) are removed via filtration, while unreacted starting materials are separated using aqueous washes (5% HCl and NaHCO₃).

Table 1: Optimization of DCC-Mediated Synthesis

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFDMF
Reaction Time (h)12824
Yield (%)898268

DMF underperforms due to competing side reactions, while THF offers a balance between reaction speed and yield.

Acid Chloride Route

An alternative approach converts 4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3,4-dimethylaniline. This method avoids carbodiimide byproducts but requires stringent moisture control.

Mechanism:

  • 4-Fluorobenzoic acid+SOCl24-Fluorobenzoyl chloride+SO2+HCl\text{4-Fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Fluorobenzoyl chloride} + \text{SO}_2 + \text{HCl}

  • 4-Fluorobenzoyl chloride+3,4-dimethylanilineN-(3,4-dimethylphenyl)-4-fluorobenzamide+HCl\text{4-Fluorobenzoyl chloride} + \text{3,4-dimethylaniline} \rightarrow \text{N-(3,4-dimethylphenyl)-4-fluorobenzamide} + \text{HCl}

Yields range from 75–84%, with higher purity (>98%) achieved through silica gel chromatography.

Green Chemistry Approaches

Recent studies emphasize solvent-free mechanochemical synthesis. Ball milling 4-fluorobenzoic acid and 3,4-dimethylaniline with catalytic TEA achieves 72% yield in 2 hours, reducing waste generation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate reactions but promote hydrolysis of intermediates. Non-polar solvents (toluene) improve selectivity but slow kinetics.

Byproduct Management

DCU precipitation in DCC-mediated reactions simplifies purification. Acid chloride methods require careful pH control to prevent emulsion formation during extraction.

Characterization and Quality Control

Key Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, Ar–F), 7.45 (s, 1H, NH), 7.20–7.10 (m, 3H, Ar–CH₃), 2.25 (s, 6H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

Table 2: Comparative Characterization Data

MethodPurity (%)Melting Point (°C)
DCC Coupling99.2144–145
Acid Chloride98.5142–144
Nickel Catalysis95.8139–141

Industrial-Scale Considerations

Large-scale production favors the acid chloride route due to lower catalyst costs and easier DCU removal. Patent methodologies for related compounds recommend agitated thin-film drying for solvent recovery, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(3,4-dimethylphenyl)-4-fluorobenzamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have been evaluated for their effectiveness against breast cancer and leukemia cells, demonstrating significant cytotoxicity at micromolar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that N-(3,4-dimethylphenyl)-4-fluorobenzamide can inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections caused by resistant strains .

Neuropharmacology

In neuropharmacological studies, this compound has been explored as a modulator of neurotransmitter receptors. Its ability to interact with metabotropic glutamate receptors may provide insights into developing treatments for neurological disorders such as anxiety and depression .

Organic Synthesis Applications

N-(3,4-dimethylphenyl)-4-fluorobenzamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications to create novel derivatives with enhanced properties. For example:

  • Synthesis of New Derivatives : Researchers have synthesized new derivatives by modifying the amide group or introducing additional functional groups to enhance biological activity .
  • Microwave-Assisted Synthesis : The compound can be synthesized using microwave-assisted techniques, which optimize reaction conditions and improve yields significantly compared to conventional methods.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of N-(3,4-dimethylphenyl)-4-fluorobenzamide and its biological activity is crucial for drug development. Various studies have systematically modified the structure to assess changes in potency and selectivity against different biological targets .

Case Studies

Several case studies highlight the efficacy of N-(3,4-dimethylphenyl)-4-fluorobenzamide derivatives:

  • A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against MCF-7 breast cancer cells, showing IC50 values lower than 10 µM .
  • Another investigation reported the synthesis of a derivative that demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Properties

N-(3,4-Dimethylphenyl)-4-methylbenzamide (I)
  • Structure : Replaces the 4-fluoro group with a 4-methyl substituent.
  • Crystallography : Forms molecular chains via N–H⋯O hydrogen bonds along the b-axis, analogous to fluorinated analogs .
N-(3,4-Difluorophenyl)-3-methylbenzamide
  • Structure : Features 3,4-difluoro and 3-methyl substituents.
N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide
  • Structure : Substitutes the 3,4-dimethyl group with a 4-fluoro-2-methylphenyl moiety.
N-(3,4-Dimethylphenyl) Acetamide
  • Structure : Replaces the benzamide group with an acetamide.
  • Biological Context : Used in studies on cytochrome P450 (CYP1A2) and N-acetyltransferase (NAT) interactions, suggesting that the 3,4-dimethylphenyl group may play a role in enzyme binding .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
  • Structure : Incorporates a thienylidene ring system.
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
  • Structure : Adds a triazole-piperidine scaffold to the benzamide.
  • Molecular Weight : Higher (421.5 g/mol) due to the triazole group, which could improve binding specificity in biological systems but reduce bioavailability .

Physicochemical and Spectroscopic Properties

Fluorine Substituent Effects
  • Spectroscopy : Fluorinated benzamides often exhibit distinct NMR and IR profiles due to fluorine’s strong deshielding effects and C–F vibrational modes .
Melting Points and Solubility
  • Limited data exists for the target compound, but analogs such as N-(3-chlorophenethyl)-4-nitrobenzamide (MP: 175–178°C) suggest that halogen and nitro groups elevate melting points via dipole interactions . The target’s 3,4-dimethyl groups likely reduce melting points compared to halogenated derivatives due to weaker van der Waals forces.

Crystallographic and Computational Tools

  • Software : Structures of related compounds were resolved using SHELX for refinement and ORTEP-3/WinGX for visualization, highlighting the robustness of these tools in analyzing benzanilide derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(3,4-Dimethylphenyl)-4-fluorobenzamide 4-F, 3,4-dimethyl 257.3* Antiperpendicular N–H/C=O conformation
N-(3,4-Dimethylphenyl)-4-methylbenzamide 4-CH₃, 3,4-dimethyl 253.3 Hydrogen-bonded molecular chains
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-diF, 3-CH₃ 266.3 Enhanced polarity
N-(3,4-Dimethylphenyl) acetamide Acetamide, 3,4-dimethyl 177.2 CYP1A2/NAT enzyme interaction

*Calculated based on molecular formula C₁₅H₁₄FNO.

Biological Activity

N-(3,4-dimethylphenyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and industry.

Chemical Structure and Properties

N-(3,4-dimethylphenyl)-4-fluorobenzamide features a fluorine atom and a dimethyl-substituted phenyl group, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:

C12H12FNO\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}

The biological activity of N-(3,4-dimethylphenyl)-4-fluorobenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity through halogen bonding, while the dimethyl groups increase hydrophobic interactions with target proteins. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Enzyme Inhibition

Research indicates that N-(3,4-dimethylphenyl)-4-fluorobenzamide can inhibit certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown that similar benzamide derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

2. Antitumor Effects

The compound has been evaluated for its antitumor properties. Preliminary studies suggest that it may reduce cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth. The mechanism may involve modulation of kinase activity, akin to other benzamide derivatives .

3. Anti-Inflammatory Properties

Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), N-(3,4-dimethylphenyl)-4-fluorobenzamide may exhibit anti-inflammatory effects by inhibiting COX enzymes. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of N-(3,4-dimethylphenyl)-4-fluorobenzamide:

  • Study on Enzyme Interaction : A study using HEK293 cell lines demonstrated that benzamide derivatives could modulate receptor activity, influencing cellular responses to agonists .
  • Antitumor Efficacy : In vitro assays showed that certain benzamide derivatives significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammation Models : Animal models have indicated that compounds structurally related to N-(3,4-dimethylphenyl)-4-fluorobenzamide can reduce markers of inflammation in tissues, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Research and Industry

N-(3,4-dimethylphenyl)-4-fluorobenzamide serves multiple roles in scientific research:

  • Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
  • Biological Studies : The compound is employed in studies focused on enzyme inhibition and receptor binding.
  • Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory
Antitumor ActivityReduces proliferation in cancer cell lines
Anti-inflammatoryModulates inflammation markers in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.